Enantiomer-Specific NMDA Receptor Antagonism vs. Agonism of N-Methyl-D-Aspartic Acid (NMDA)
The D-enantiomer of N,N-dimethyl aspartic acid is a potent and specific antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. This is in stark contrast to the comparator, N-methyl-D-aspartic acid (NMDA), which is a selective agonist at the same receptor [1]. The L-enantiomer of N,N-dimethyl aspartic acid is inactive at NMDA receptors but may affect AP4 excitatory amino acid receptors [2]. This provides a crucial, functionally opposite tool for probing glutamatergic signaling.
| Evidence Dimension | NMDA Receptor Functional Activity |
|---|---|
| Target Compound Data | D-enantiomer: Potent and specific antagonist. L-enantiomer: Inactive at NMDA receptors. |
| Comparator Or Baseline | N-Methyl-D-aspartic acid (NMDA): Selective agonist. |
| Quantified Difference | Functional reversal: antagonist vs. agonist activity at the NMDA receptor. |
| Conditions | Binding and functional assays on NMDA glutamate receptors (RECEPTORS, N-METHYL-D-ASPARTATE). |
Why This Matters
This functional inversion is critical for researchers requiring an antagonist tool for NMDA receptor studies, as NMDA agonists like the comparator are unsuitable for blocking excitotoxicity pathways.
- [1] TargetMine. (n.d.). MeSH Tree: N-Methylaspartate. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=73963628 View Source
- [2] TargetMine. (n.d.). MeSH Tree: N-Methylaspartate. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=73963628 View Source
